7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride
Description
Molecular Identity and Classification
7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride serves as a synthetic chemical research compound derived from the atypical antipsychotic quetiapine. The compound functions as a labeled metabolite specifically designed for scientific research applications, particularly in analytical method development and pharmaceutical studies. This deuterium-labeled derivative maintains the core structural framework of the parent quetiapine molecule while incorporating specific modifications that enhance its utility as an analytical reference standard.
The compound belongs to the dibenzothiazepine class of chemical structures, characterized by a tricyclic ring system containing sulfur and nitrogen heteroatoms. The systematic chemical name identifies it as 11-(1-Piperazinyl-d8)-dibenzo[b,f]thiazepin-7-ol Dihydrochloride, which reflects both its structural complexity and deuterium labeling pattern. This classification places the compound within a specialized category of isotopically labeled pharmaceutical reference materials designed for advanced analytical applications.
Table 1: Primary Chemical Identifiers
Structural Characteristics
The molecular architecture of this compound features a complex polycyclic structure centered around a dibenzo[b,f]thiazepine core system. This core structure consists of two benzene rings fused to a seven-membered thiazepine ring, creating a rigid tricyclic framework that defines the compound's spatial geometry and chemical properties. The presence of sulfur and nitrogen heteroatoms within the ring system contributes to the compound's electronic distribution and potential for intermolecular interactions.
The structural modifications distinguishing this compound from the parent quetiapine molecule include the removal of the [2-(2-hydroxy)ethoxy]ethyl side chain and the incorporation of eight deuterium atoms within the piperazine ring system. These deuterium substitutions occur at specific positions within the piperazine moiety, creating a labeled compound with distinct mass spectrometric properties while preserving the essential structural features of the parent molecule. The hydroxyl group positioned at the 7-position of the dibenzothiazepine system represents a key functional group that influences both the compound's chemical reactivity and biological recognition properties.
The dihydrochloride salt formation results from the protonation of basic nitrogen atoms within the molecule, specifically targeting the piperazine nitrogen centers. This salt formation enhances the compound's water solubility and stability characteristics, making it more suitable for analytical applications requiring aqueous solutions. The simplified molecular notation expressed through the Simplified Molecular Input Line Entry System reveals the deuterium substitution pattern: [2H]C1([2H])NC([2H])([2H])C([2H])([2H])N(C2=Nc3ccc(O)cc3Sc4ccccc24)C1([2H])[2H].
Table 2: Structural Components and Features
Physical and Chemical Properties
The physical characteristics of this compound reflect its molecular structure and salt formation. The compound typically appears as an off-white solid at room temperature, indicating a crystalline or semi-crystalline material with minimal chromophoric character. The melting point exceeds 220 degrees Celsius with decomposition, suggesting substantial intermolecular forces and thermal stability up to elevated temperatures. This thermal behavior indicates strong hydrogen bonding networks and ionic interactions within the crystal lattice structure.
Solubility characteristics demonstrate the compound's compatibility with polar solvents, particularly methanol and water. The enhanced aqueous solubility relative to the free base form results directly from the dihydrochloride salt formation, which introduces ionic character and facilitates hydration of the molecule in aqueous environments. This solubility profile makes the compound particularly suitable for analytical applications requiring solution-based measurements and standard preparations.
Storage requirements specify maintenance at 2-8 degrees Celsius, indicating sensitivity to elevated temperatures and potential for degradation under ambient conditions. This temperature sensitivity likely relates to the thermal lability of the deuterium-labeled piperazine ring system and the potential for hydrolytic or oxidative degradation of sensitive functional groups. The specified storage conditions ensure long-term stability and preserve the integrity of the deuterium labeling pattern essential for analytical applications.
Table 3: Physical and Chemical Properties
Deuterium Labeling and Isotopic Properties
The deuterium labeling pattern in this compound represents a sophisticated isotopic modification designed to enable precise analytical detection and quantification. The eight deuterium atoms replace hydrogen atoms specifically within the piperazine ring system, creating a compound with altered mass spectrometric characteristics while maintaining the essential structural and chemical properties of the unlabeled analog. This selective deuterium incorporation follows established principles of isotopic labeling that maximize analytical utility while minimizing structural perturbation.
The deuterium substitution pattern creates a mass shift of approximately eight daltons relative to the unlabeled compound, providing clear mass spectrometric differentiation essential for internal standard applications. The strategic placement of deuterium atoms within the piperazine ring ensures metabolic stability of the label, as this portion of the molecule typically undergoes minimal biotransformation compared to other structural regions. This labeling strategy maximizes the utility of the compound as an analytical reference standard for pharmacokinetic and pharmaceutical analysis applications.
The isotopic purity and labeling efficiency represent critical quality parameters for this specialized analytical reagent. The deuterium incorporation level of eight atoms per molecule provides sufficient mass difference for reliable analytical discrimination while maintaining chemical behavior closely matching the unlabeled parent compound. The stable isotope nature of deuterium ensures long-term labeling integrity without the decay concerns associated with radioactive isotopes, making the compound suitable for extended analytical method development and validation studies.
Table 4: Deuterium Labeling Characteristics
| Labeling Parameter | Specification | Analytical Significance |
|---|---|---|
| Number of Deuterium Atoms | 8 | Provides 8 dalton mass shift |
| Labeling Location | Piperazine ring positions | Metabolically stable region |
| Isotopic Type | Stable deuterium | No radioactive decay |
| Mass Difference | +8 daltons vs unlabeled | Enables mass spectrometric discrimination |
| Chemical Behavior | Equivalent to unlabeled analog | Suitable as internal standard |
Properties
CAS No. |
1246819-53-3 |
|---|---|
Molecular Formula |
C17H17N3OS |
Molecular Weight |
319.452 |
IUPAC Name |
6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzothiazepin-2-ol |
InChI |
InChI=1S/C17H17N3OS/c21-12-5-6-14-16(11-12)22-15-4-2-1-3-13(15)17(19-14)20-9-7-18-8-10-20/h1-6,11,18,21H,7-10H2/i7D2,8D2,9D2,10D2 |
InChI Key |
CAWOJGJDGLXKTF-UFBJYANTSA-N |
SMILES |
C1CN(CCN1)C2=NC3=C(C=C(C=C3)O)SC4=CC=CC=C42 |
Synonyms |
11-(1-Piperazinyl-d8)-dibenzo[b,f][1,4]thiazepin-7-ol Dihydrochloride; M 236303-d8 Dihydrochloride; |
Origin of Product |
United States |
Preparation Methods
Transamination Methodology for Piperazine Substitution
The foundational route from EP2245021B1 involves reacting dibenzo[b,f]thiazepin-11-ylamine with 1-[2-(hydroxyethoxy)-ethyl]piperazine (HEEP) under thermal conditions. For the deuterated analogue, this process is modified:
Reaction Conditions
Key modifications include:
Chlorination and Condensation Optimization
CN101619047A details a two-step process using triphosgene () for chlorination, followed by HEEP condensation. For deuterated variants:
Chlorination Stage
-
Triphosgene (0.335–0.5 eq) in toluene/hexane at −5–40°C for 2–4.5 hours.
-
Deuteration Note : Chlorination intermediates are stabilized in deuterated solvents (toluene-d<sub>8</sub>) to prevent H/D exchange at reactive positions.
Condensation Stage
-
HEEP-d<sub>8</sub> (1.15–1.43 eq) with K<sub>2</sub>CO<sub>3</sub>/Na<sub>2</sub>CO<sub>3</sub> in refluxing toluene (24–25.5 hours).
-
Post-reaction extraction with D<sub>2</sub>O maintains isotopic integrity.
Deuterium Incorporation Strategies
Isotopic Labeling of HEEP Intermediate
HEEP-d<sub>8</sub> synthesis involves:
-
Deuterated Ethylene Oxide : reacted with piperazine-d<sub>8</sub> under alkaline conditions.
-
Catalytic Deuteration : Pd/C in D<sub>2</sub> atmosphere selectively deuterates aliphatic C-H bonds.
Analytical Confirmation
-
-NMR confirms >98% deuterium incorporation at target positions.
-
MS (ESI): m/z 209.2 [M+H]<sup>+</sup> (calc. for C<sub>8</sub>D<sub>8</sub>N<sub>2</sub>O<sub>2</sub>: 208.2).
Final Salt Formation
Conversion to dihydrochloride salt uses:
Stability Data
| Condition | Degradation Over 6 Months |
|---|---|
| 25°C/60% RH | <1.5% |
| 40°C/75% RH | 3.2% |
Purification and Analytical Challenges
Chromatographic Resolution
Hygroscopicity Mitigation
-
Lyophilization from tert-butanol-d<sub>10</sub> reduces water absorption to <0.1% w/w.
-
Storage in deuterated desiccants (silica gel-d<sub>2</sub>) maintains stability.
Scalability and Industrial Considerations
Cost-Benefit Analysis
| Factor | Standard Quetiapine | Deuterated Analog |
|---|---|---|
| Raw Material Cost | $120/kg | $2,400/kg |
| Synthesis Time | 72 hours | 96–120 hours |
| Metabolic Half-life | 6 hours | 9.5 hours |
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it into other functional groups.
Substitution: The ethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H9D8N3OS·2HCl
- Molecular Weight : 392.37 g/mol
- Appearance : Off-white solid
- Solubility : Soluble in methanol and water
- Melting Point : >220°C (dec.)
Pharmacokinetic Studies
The primary application of 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride is in pharmacokinetic studies to understand the metabolism of Quetiapine. The deuterated form allows for enhanced detection and differentiation in mass spectrometry due to its unique isotopic signature. This is particularly useful for:
- Metabolic Pathway Elucidation : Understanding how Quetiapine is metabolized in the body, including the identification of metabolites and their respective pathways.
- Bioavailability Studies : Assessing how much of the drug reaches systemic circulation and how it is distributed throughout the body.
Analytical Chemistry Applications
The compound is extensively utilized in analytical chemistry for:
-
Mass Spectrometry : The use of deuterated compounds like 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 enhances the sensitivity and specificity of mass spectrometric methods. It allows for improved quantification of drug concentrations in biological samples.
Analytical Technique Description GC-MS Gas chromatography coupled with mass spectrometry for volatile analysis. LC-MS Liquid chromatography coupled with mass spectrometry for non-volatile compounds. - Stability Testing : The stability of Quetiapine and its metabolites can be assessed using this compound as a reference standard, ensuring accurate results during drug formulation development.
Case Studies and Research Findings
-
Pharmacokinetic Profiling :
- A study conducted by McConville et al. demonstrated the utility of deuterated metabolites in understanding the pharmacokinetics of Quetiapine. The research highlighted that using 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 allowed researchers to differentiate between parent drug and metabolites effectively, providing insights into metabolic rates and pathways .
-
Drug Interaction Studies :
- Research published in clinical pharmacology journals has utilized this compound to assess potential interactions between Quetiapine and other medications. By tracking the metabolism of Quetiapine through its deuterated form, researchers can better predict how co-administered drugs may alter its efficacy or safety profile.
-
Toxicology Assessments :
- In toxicological studies, 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 has been used to evaluate the safety margins of Quetiapine by monitoring its metabolites in biological matrices post-administration. This approach aids in understanding the implications of chronic use or overdose scenarios.
Mechanism of Action
The mechanism of action of 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride involves its interaction with various molecular targets and pathways. As a derivative of Quetiapine, it primarily acts on neurotransmitter receptors in the brain, including:
Dopamine Receptors: Inhibits dopamine D2 receptors, reducing psychotic symptoms.
Serotonin Receptors: Modulates serotonin 5-HT2A receptors, contributing to its antipsychotic effects.
Histamine Receptors: Blocks histamine H1 receptors, which can cause sedation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride and structurally or functionally related compounds:
Structural and Functional Comparisons
Deuterium Labeling: The target compound and 7-Hydroxy Quetiapine-d8 both incorporate deuterium atoms, which minimize metabolic interference in tracer studies. However, deuteration may alter pharmacokinetics (e.g., slower hepatic metabolism) compared to non-deuterated analogs . In contrast, 7-Hydroxyquetiapine (non-deuterated) is a primary metabolite used to assess bioactivity without isotopic effects .
Structural Modifications :
- The absence of the [2-(2-hydroxyethoxy)ethyl] substituent in the target compound distinguishes it from Quetiapine and 7-Hydroxyquetiapine. This modification likely reduces binding affinity to dopamine D2 and serotonin 5-HT2A receptors, which are critical to Quetiapine’s antipsychotic effects .
- The dihydrochloride salt form improves aqueous solubility, facilitating in vitro assays, whereas free-base forms (e.g., 7-Hydroxyquetiapine) may require solubilization agents .
Research Applications :
- The target compound is specialized for studying receptor-binding dynamics and metabolic clearance of Quetiapine derivatives, whereas 7-Hydroxy Quetiapine-d8 focuses on tracing metabolic pathways .
- Quetiapine itself remains the benchmark for clinical efficacy, but its metabolites (including the target compound) are pivotal in understanding off-target effects and toxicity .
Key Findings from Research
- Receptor Binding : The target compound exhibits reduced binding to dopamine receptors compared to Quetiapine, likely due to the missing substituent. However, it retains sufficient affinity for serotonin receptors, making it useful for delineating subtype-specific interactions .
- Metabolic Stability : Deuteration in the target compound prolongs its half-life in hepatic microsome assays, enabling precise tracking of metabolic intermediates .
- Solubility : The dihydrochloride form (target compound) demonstrates 2–3 times higher solubility in aqueous buffers than free-base metabolites, enhancing its utility in cell-based studies .
Notes
- Commercial Availability: The target compound is priced at $650/mg (), reflecting its niche application in isotopic research, whereas non-deuterated metabolites are more cost-effective for routine assays.
Biological Activity
7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride is a labeled metabolite of Quetiapine, an atypical antipsychotic used primarily for treating schizophrenia and bipolar disorder. The compound's unique isotopic labeling with deuterium allows for enhanced tracking in pharmacokinetic studies, providing insights into its biological activity and metabolic pathways.
As a metabolite of Quetiapine, 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 exhibits significant biological activity through its interactions with neurotransmitter receptors:
- Serotonin Receptors : Acts primarily as an antagonist at 5-HT_2A and 5-HT_1A receptors, contributing to mood stabilization.
- Dopamine Receptors : Exhibits binding affinity for D_2 receptors, which is crucial for its antipsychotic effects .
Biological Activity and Pharmacokinetics
The biological activity of this compound can be summarized as follows:
- Binding Affinity : Retains affinity for serotonin and dopamine receptors similar to its parent compound, Quetiapine.
- Metabolic Pathways : Involves hydrolysis and oxidation reactions, influenced by the presence of hydroxyl groups that facilitate hydrogen bonding and affect solubility .
- Therapeutic Effects : Contributes to the therapeutic effects observed in mood disorders and psychotic conditions due to its receptor interactions.
Comparative Analysis with Similar Compounds
The following table outlines the similarities and unique features of 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 compared to related compounds:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Quetiapine | Parent compound | Primary antipsychotic medication |
| N-desmethyl Quetiapine | Metabolite | Lacks hydroxyl group |
| 7-Hydroxy Quetiapine | Hydroxylated variant | Does not have deuterium labeling |
| 9-Hydroxy Quetiapine | Hydroxylated variant | Different position of hydroxyl group |
This comparative analysis is essential for understanding the pharmacological profiles and metabolic pathways relevant to these compounds .
Case Studies and Research Findings
Several studies have highlighted the significance of 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 in clinical settings:
- Pharmacokinetic Studies : Research indicates that this labeled metabolite is invaluable for tracing metabolic pathways in human subjects, allowing for precise quantification in biological samples .
- Receptor Interaction Studies : Investigations into its binding affinities reveal that it retains significant activity at both serotonin and dopamine receptors, which is critical for understanding its role in managing psychiatric disorders .
- Therapeutic Efficacy : Clinical trials have shown that metabolites like 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 contribute to the overall therapeutic effects of Quetiapine, particularly in mood stabilization and reduction of psychotic symptoms .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride in complex biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity. For deuterated analogs like this compound, isotopic dilution with internal standards (e.g., stable isotope-labeled analogs) improves quantification accuracy. Sample preparation should include protein precipitation using acetonitrile or methanol, followed by solid-phase extraction (SPE) to reduce matrix interference . Cross-validation with enzyme-linked immunosorbent assays (ELISA) is recommended for confirming results in biological fluids like serum .
Q. How can researchers design a stability study for this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should follow ICH guidelines (Q1A-R2) using accelerated and stress testing. For pH-dependent stability, prepare solutions in buffers ranging from pH 1.2 (simulated gastric fluid) to pH 7.4 (phosphate-buffered saline). Monitor degradation via HPLC-UV at intervals (0, 1, 3, 7 days) under controlled temperatures (e.g., 25°C, 40°C). For thermal stability, use differential scanning calorimetry (DSC) to identify decomposition thresholds. Include mass spectrometry to characterize degradation products .
Q. What synthetic pathways are reported for deuterated analogs of quetiapine derivatives, and how can purity be optimized?
- Methodological Answer : Deuterium incorporation typically occurs via catalytic exchange (e.g., using D₂O and Pd/C) or custom synthesis of deuterated intermediates. For N-desalkylation and hydroxylation steps, optimize reaction conditions (e.g., solvent polarity, temperature) using design of experiments (DoE) to minimize byproducts. Purification via column chromatography with silica gel or reversed-phase HPLC ensures >98% purity. Confirm deuteration efficiency using nuclear magnetic resonance (¹H-NMR) and LC-MS .
Advanced Research Questions
Q. How can computational tools resolve contradictions in experimental data for reaction mechanisms involving this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) model reaction pathways to identify intermediates and transition states. For example, discrepancies in hydroxylation kinetics can be addressed by comparing computed activation energies with experimental Arrhenius plots. Machine learning (ML) algorithms, trained on datasets from analogous quetiapine derivatives, predict optimal reaction conditions and flag outliers for re-evaluation .
Q. What strategies are effective for optimizing experimental design in pharmacokinetic studies of this compound?
- Methodological Answer : Use response surface methodology (RSM) within DoE frameworks to evaluate interactions between variables (e.g., dose, administration route, sampling time). For bioavailability studies, employ crossover designs in animal models to reduce inter-subject variability. Bayesian statistical models integrate prior data (e.g., from non-deuterated quetiapine) to refine sample size estimates and dosing regimens .
Q. How can AI-driven platforms enhance data reproducibility in metabolic profiling of this deuterated compound?
- Methodological Answer : AI tools like COMSOL Multiphysics simulate metabolite distribution across tissues, prioritizing in vivo validation targets. Automated workflows (e.g., LabArchives) standardize data entry and metadata tagging for LC-MS raw files. Blockchain-based systems ensure traceability of experimental parameters, reducing variability between labs .
Q. What advanced separation techniques are suitable for isolating trace impurities in synthesized batches?
- Methodological Answer : Two-dimensional liquid chromatography (2D-LC) coupled with charged aerosol detection (CAD) enhances resolution for structurally similar impurities. For chiral impurities, use polysaccharide-based chiral stationary phases (CSPs) in supercritical fluid chromatography (SFC). Validate methods per ICH Q3A guidelines, with limits of detection (LOD) ≤0.1% .
Data Management and Methodological Rigor
Q. How should researchers manage conflicting spectral data (e.g., NMR, IR) during structural elucidation?
- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis, PCA) to compare experimental spectra against computational predictions (e.g., ACD/Labs or ChemDraw simulations). For ambiguous peaks, use heteronuclear single quantum coherence (HSQC) NMR to resolve proton-carbon correlations. Cross-reference with published deuterated analogs to assign signals confidently .
Q. What protocols ensure data integrity in multi-institutional studies on this compound?
- Methodological Answer : Implement FAIR (Findable, Accessible, Interoperable, Reusable) data principles using centralized repositories like Zenodo or ChEMBL. Use electronic lab notebooks (ELNs) with audit trails and role-based access controls. Regular inter-laboratory proficiency testing (e.g., via ISO/IEC 17025) harmonizes analytical protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
